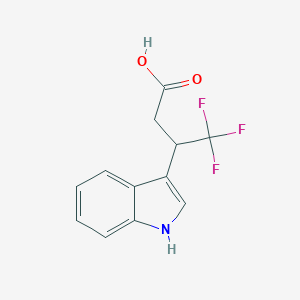

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIJUJRAERDEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345895 | |

| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153233-36-4 | |

| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The hydroarylation of ethyl 4,4,4-trifluoro-3-(indol-3-yl)but-2-enoate with indole derivatives in 2,2,2-trifluoroethanol (TFE) represents a catalyst-free, atom-economical route to the target compound. This method exploits the electrophilic nature of fluorinated alkynes, which undergo regioselective addition with indole at the β-position. The reaction proceeds via a concerted mechanism, where TFE stabilizes the transition state through hydrogen bonding, eliminating the need for metal catalysts.

The intermediate ethyl 4,4,4-trifluoro-3-(indol-3-yl)but-2-enoate is subsequently hydrolyzed under acidic or basic conditions to yield 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid. For example, saponification with aqueous NaOH at 60°C for 6 hours achieves near-quantitative conversion.

Optimization and Scalability

Key advantages of this method include:

-

High yields : The hydroarylation step achieves >85% yield, with hydrolysis further increasing purity.

-

Broad substrate scope : Electron-rich and electron-deficient indoles are tolerated, enabling diversification of the indole ring.

-

Large-scale synthesis : Demonstrations on 50 g scales confirm industrial applicability.

Table 1: Hydroarylation Conditions and Outcomes

| Substrate | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Indole | CF~3~C≡CCOOEt | TFE | RT | 87 |

| 5-Methoxyindole | CF~3~C≡CCOOEt | TFE | RT | 82 |

| 5-Bromoindole | CF~3~C≡CCOOEt | TFE | RT | 78 |

Ni(II)-Complex-Mediated Alkylation

Chiral Auxiliary Strategy

Adapted from the asymmetric synthesis of 2-amino-4,4,4-trifluorobutanoic acid, this method employs a Ni(II) complex with a glycine Schiff base to facilitate alkylation. The chiral auxiliary (e.g., (S)-BPB) ensures enantiocontrol, while CF~3~CH~2~I serves as the alkylating agent. After alkylation, the Ni(II) complex is disassembled using HCl, releasing the amino acid intermediate, which is subsequently functionalized with the indole moiety.

Functionalization and Yield

The indole group is introduced via Friedel-Crafts alkylation using indole and a trifluoromethylated electrophile. This step requires Lewis acids like AlCl~3~, achieving moderate yields (60–70%). Final hydrolysis with EDTA and Fmoc-protection yields the target compound with >98% enantiomeric excess (ee) when using (S)-BPB.

Table 2: Ni(II)-Mediated Synthesis Parameters

| Step | Reagent | Condition | Yield (%) |

|---|---|---|---|

| Alkylation | CF~3~CH~2~I | K~2~CO~3~, DMF | 75 |

| Friedel-Crafts Alkylation | Indole, AlCl~3~ | CH~2~Cl~2~, 0°C | 65 |

| Hydrolysis | HCl, EDTA | H~2~O, 80°C | 90 |

Modification of Indole-3-Butyric Acid (IBA) Synthesis

Base Methodology

IBA, a structural analog, is synthesized via alkylation of indole with γ-butyrolactone under acidic conditions. To introduce the trifluoromethyl group, γ-butyrolactone is replaced with 4,4,4-trifluorobutyrolactone. However, the electrophilicity of the trifluoromethylated lactone is reduced, necessitating harsher conditions (e.g., H~2~SO~4~, 100°C).

Challenges and Solutions

Table 3: Comparative Analysis of IBA and Trifluorinated IBA Synthesis

| Parameter | IBA Synthesis | Trifluorinated IBA Synthesis |

|---|---|---|

| Lactone | γ-Butyrolactone | 4,4,4-Trifluorobutyrolactone |

| Acid Catalyst | H~2~SO~4~ | H~2~SO~4~ |

| Temperature | 80°C | 100°C |

| Reaction Time | 12 hours | 36 hours |

| Yield | 85% | 55% |

Chemical Reactions Analysis

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids.

Scientific Research Applications

Plant Growth Regulation

Root Elongation Activity

TFIBA has been identified as a potent plant growth regulator, particularly in promoting root elongation. Studies have shown that TFIBA can enhance root growth significantly. For instance, in experiments with Lactuca sativa (lettuce) seedlings, TFIBA treatment resulted in a 40% increase in primary root length over 72 hours while simultaneously inhibiting hypocotyl growth by 35% . This dual effect suggests that TFIBA may have unique mechanisms of action that differentiate it from traditional auxins like indole-3-acetic acid (IAA).

Mechanism of Action

The mode of action of TFIBA appears to be independent of pH changes and does not affect ethylene production. Instead, it mitigates the inhibitory effects of ethylene on root elongation, indicating a possible interaction with ethylene signaling pathways . This characteristic makes TFIBA a valuable candidate for agricultural applications aimed at enhancing root development under various environmental conditions.

Synthesis and Chemical Applications

Synthesis of Fluorinated Compounds

TFIBA serves as a precursor for synthesizing other fluorinated compounds. A novel method involving the hydroarylation of fluorinated alkynes with indoles has been developed using TFIBA as a reactant. This protocol allows for the synthesis of various trifluoromethyl-substituted synthons and diindolylmethanes, which may exhibit biological activity . The advantages of this method include high yields and broad substrate scope without the need for catalysts.

Potential Therapeutic Applications

Research is ongoing to investigate the potential therapeutic applications of TFIBA in medicinal chemistry. Preliminary findings suggest that compounds derived from TFIBA could have anti-inflammatory and anticancer properties. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability, making TFIBA an interesting compound for further drug development studies .

Case Studies

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and functional distinctions.

Key Comparative Insights:

Functional Group Impact: The carboxylic acid group in the target compound enhances polarity and hydrogen-bonding capacity compared to ketone derivatives (e.g., 18aa). Trifluoromethyl (-CF₃) substitution increases acidity (pKa ~2-3) and metabolic stability compared to non-fluorinated analogs like 4-(1H-indol-3-yl)butanoic acid.

Heterocyclic Modifications: Replacing indole with imidazole () or furan () alters electronic properties and steric bulk, affecting receptor binding and solubility.

Physicochemical Properties :

- The hydroxy-trifluoromethyl analog () exhibits higher density (1.661 g/cm³) and crystalline stability due to hydrogen bonding.

- Imidazole derivatives () show higher predicted LogP values, suggesting improved membrane permeability.

Applications :

Biological Activity

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid (TFIBA) is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in plant growth regulation and cancer therapy. This compound is structurally related to indole-3-butyric acid (IBA), a well-known plant hormone that promotes root growth and has various biological effects. This article reviews the biological activity of TFIBA, focusing on its effects in both plant systems and cancer cell lines.

Chemical Structure

The chemical structure of TFIBA can be represented as follows:

Root Growth Promotion

TFIBA has been studied for its ability to promote root elongation in various plant species. A notable study on Lactuca sativa (lettuce) demonstrated that TFIBA at a concentration of 100 µM increased primary root length by approximately 40% over 72 hours while simultaneously inhibiting hypocotyl growth by 35% . This effect was found to be independent of pH levels and ethylene synthesis, suggesting a unique mode of action that may involve ethylene signaling pathways rather than direct inhibition of ethylene production .

| Concentration (µM) | Root Length Increase (%) | Hypocotyl Growth Inhibition (%) |

|---|---|---|

| 100 | 40 | 35 |

The mechanism behind TFIBA's action appears to involve modulation of ethylene sensitivity rather than direct interference with ethylene biosynthesis. The compound reduced the inhibitory effects of ethylene on root elongation, indicating a potential role in enhancing root growth even under conditions where ethylene would typically inhibit it .

Antiproliferative Effects

Recent studies have also explored the antiproliferative properties of TFIBA derivatives in cancer research. For instance, a derivative similar to TFIBA exhibited significant histone deacetylase (HDAC) inhibitory activity, with IC50 values against HDAC1, HDAC3, and HDAC6 reported at 13.9 nM , 12.1 nM , and 7.71 nM , respectively. These findings suggest that such compounds could serve as potential leads for developing new anticancer agents .

Case Studies

In vivo studies involving xenograft models have shown that certain derivatives of TFIBA can inhibit tumor growth effectively. For example, administering 50 mg/kg/day of a related compound resulted in significant tumor reduction compared to traditional treatments like SAHA (suberoylanilide hydroxamic acid), which required higher doses for similar effects .

Summary of Findings

| Biological Activity | Observation/Effect |

|---|---|

| Root Growth Promotion | 40% increase in root length at 100 µM |

| Hypocotyl Growth Inhibition | 35% inhibition at 100 µM |

| HDAC Inhibition | IC50 values: HDAC1 (13.9 nM), HDAC3 (12.1 nM), HDAC6 (7.71 nM) |

| Tumor Growth Inhibition | Effective at 50 mg/kg/day in xenograft models |

Q & A

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid, and how can chiral purity be ensured?

- Methodological Answer : The synthesis of enantiomerically pure forms (R/S) of trifluorinated β-hydroxy acids can be achieved via asymmetric reduction or resolution using chiral auxiliaries. For example, (R)-1-phenylethylammonium salts are employed to resolve racemic mixtures, as demonstrated in the synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid . Key steps include:

- Chiral Resolution : Use of (R)-1-phenylethylamine to form diastereomeric salts, followed by recrystallization.

- Optical Rotation Validation : Measure specific rotation (e.g., [α]₀ = ±15.1° in EtOH for enantiomers) to confirm purity .

- Analytical Confirmation : Elemental analysis (e.g., C 30.39%, H 3.19%, F 36.05%) and NMR/IR spectroscopy for structural verification .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : ¹H-NMR (e.g., δ 79.9 ppm for CF₃ group coupling, J(H,F) = 10.7 Hz) and ¹⁹F-NMR to confirm trifluoromethyl integration .

- Infrared (IR) Spectroscopy : Peaks at 3460 cm⁻¹ (O-H stretch), 1730 cm⁻¹ (C=O), and 1130 cm⁻¹ (C-F) .

- Elemental Analysis : Match experimental vs. calculated values (e.g., C 30.16% observed vs. 30.39% theoretical) .

- Optical Rotation : Critical for enantiomeric excess determination (e.g., [α]₀ = +15.1° for (S)-enantiomer) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Discrepancies often arise from impurities or diastereomer interference. Recommended steps:

- Purity Assessment : Re-run chromatography (e.g., silica gel) or recrystallization.

- Comparative Analysis : Cross-check NMR shifts with literature (e.g., δ 3.5–4.0 ppm for hydroxybutanoate protons) .

- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 158 for [M-H]⁻) to rule out degradation products .

Q. How can the trifluoromethyl group influence reactivity in downstream derivatization?

- Methodological Answer : The -CF₃ group is electron-withdrawing, altering electrophilic substitution patterns. For example:

- Stereochemical Stability : Fluorine’s high electronegativity stabilizes adjacent carbocations, affecting acid-catalyzed reactions.

- Nucleophilic Attack : Reduced reactivity at the β-position due to inductive effects, requiring stronger bases (e.g., LDA) for enolate formation .

- Bioactivity Studies : Fluorine’s lipophilicity enhances membrane permeability, making fluorinated analogs valuable in drug discovery (see related indole derivatives in ) .

Q. What strategies optimize enantioselective synthesis for scale-up?

- Methodological Answer : Scale-up requires balancing yield and enantiomeric excess (ee):

- Catalytic Asymmetric Methods : Transition metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketone intermediates.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .

- Process Analytics : In-line FTIR or polarimetry to monitor ee during synthesis .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.